3-Acetamidophenyl acetate 3-Acetamidophenyl acetate
Brand Name: Vulcanchem
CAS No.: 6317-89-1
VCID: VC21097900
InChI: InChI=1S/C10H11NO3/c1-7(12)11-9-4-3-5-10(6-9)14-8(2)13/h3-6H,1-2H3,(H,11,12)
SMILES: CC(=O)NC1=CC(=CC=C1)OC(=O)C
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

3-Acetamidophenyl acetate

CAS No.: 6317-89-1

Cat. No.: VC21097900

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

3-Acetamidophenyl acetate - 6317-89-1

Specification

CAS No. 6317-89-1
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name (3-acetamidophenyl) acetate
Standard InChI InChI=1S/C10H11NO3/c1-7(12)11-9-4-3-5-10(6-9)14-8(2)13/h3-6H,1-2H3,(H,11,12)
Standard InChI Key ONWKGGFEPJUBHK-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=CC=C1)OC(=O)C
Canonical SMILES CC(=O)NC1=CC(=CC=C1)OC(=O)C

Introduction

Chemical Structure and Properties

3-Acetamidophenyl acetate (CAS No. 6317-89-1) has the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.2 g/mol . The structure features an acetamido group (-NHCOCH₃) at the meta position of a phenyl ring and an acetate ester (-OAc) substituent, creating a compound with dual functionality.

Physical Properties

The physical properties of 3-acetamidophenyl acetate are summarized in Table 1.

PropertyValue
Molecular FormulaC₁₀H₁₁NO₃
Molecular Weight193.2 g/mol
Physical AppearanceWhite to off-white solid
Melting Point99.5-100.5 °C (in ligroine)
Boiling Point377.2 °C at 760 mmHg
Density1.206 g/cm³
Flash Point181.9 °C
SolubilitySlightly soluble in chloroform and methanol
pKa14.58 (predicted)

Table 1: Physical properties of 3-acetamidophenyl acetate

Spectroscopic Data

Spectroscopic data provides essential information for structure confirmation and purity assessment of 3-acetamidophenyl acetate.

Nuclear Magnetic Resonance (NMR) Data:

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.47 (s, 1H), 7.30-7.26 (m, 2H), 6.85 (d, 1H), 2.3 (s, 3H), 2.17 (s, 3H) ppm

  • ¹³C-NMR (100 MHz, CDCl₃): δ 154.5, 130.2, 127.3, 124.9, 121.3, 115.7, 14.9 ppm

Mass Spectrometry:

  • m/z = 108.058

Synthesis and Production

Laboratory Synthesis

The most common method for laboratory synthesis of 3-acetamidophenyl acetate involves the acetylation of 3-aminophenol with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, and the product can be purified through recrystallization.

The reaction can be represented as:

3-Aminophenol + Acetic Anhydride → 3-Acetamidophenyl acetate + Acetic Acid

The synthesis can be monitored using thin-layer chromatography (TLC) techniques. TLC spots can be visualized using a UV lamp and by dipping the plates into FeCl₃ in methanol to reveal unmasked phenols as red-purple spots . This provides a convenient method to confirm the formation of both the ester and amide functionalities.

Industrial Production

In industrial settings, the production of 3-acetamidophenyl acetate may involve similar acetylation reactions but on a larger scale. Continuous flow reactors and automated systems are employed to enhance efficiency and yield. Alternative acetylating agents and catalysts may be used to optimize reaction conditions, reducing costs and environmental impact.

Chemical Reactions

3-Acetamidophenyl acetate undergoes various chemical reactions due to its reactive functional groups.

Hydrolysis

The ester group in 3-acetamidophenyl acetate can undergo hydrolysis under acidic or basic conditions to yield 3-acetamidophenol and acetic acid. Enzymatic hydrolysis is also observed, with lipases catalyzing the conversion of 3-acetamidophenyl acetate to acetaminophen .

Research has shown that 3-acetamidophenyl acetate exhibits stability in simulated gastric fluid (pH 1.35) with less than 5% hydrolysis occurring over a 4-hour period at 37°C . This stability is advantageous for certain pharmaceutical applications where controlled release is desired.

Oxidation

The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide under controlled conditions.

Substitution Reactions

The aromatic ring can undergo electrophilic substitution reactions, including:

  • Nitration: Using nitrating agents such as nitric acid

  • Halogenation: Using halogenating agents such as bromine

Applications

Chemical Applications

3-Acetamidophenyl acetate serves as an important intermediate in the synthesis of various organic compounds, particularly in pharmaceutical development. It is utilized as a reagent in chemical reactions, facilitating the formation of carbon-carbon bonds through processes such as Suzuki-Miyaura cross-coupling reactions.

Pharmaceutical Applications

In pharmaceutical research, 3-acetamidophenyl acetate has been investigated as an intermediate in drug development. Its structural similarity to paracetamol (acetaminophen) positions it as a valuable compound for designing analgesic and antipyretic agents.

One notable application involves the use of 3-acetamidophenyl acetate as a prodrug approach for delivering acetaminophen. This strategy leverages the compound's stability in acidic environments and its ability to undergo enzymatic hydrolysis to release the active drug.

Analytical Applications

The compound has been utilized in analytical methods for enzyme activity assessment. For example, lipase activity can be evaluated using 3-acetamidophenyl acetate as a substrate, where the hydrolysis product (acetaminophen) can trigger the reduction of K₃[Fe(CN)₆] to K₄[Fe(CN)₆], generating an electrical signal detectable by a personal glucose meter .

Biological Activity

Antimicrobial Properties

Research indicates that 3-acetamidophenyl acetate exhibits antimicrobial properties, making it potentially useful in pharmaceutical applications targeting bacterial infections. The exact mechanisms of its antimicrobial activity require further investigation, but preliminary studies suggest it may interfere with bacterial cell wall synthesis or metabolic pathways.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory properties in various models. The mechanism likely involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in pain and inflammation pathways. This activity is similar to that of related compounds like acetaminophen but may offer different pharmacokinetic profiles or reduced side effects.

Comparative Analysis with Structurally Similar Compounds

Table 2 provides a comparison between 3-acetamidophenyl acetate and structurally similar compounds.

CompoundStructure FeaturesPropertiesApplications
3-Acetamidophenyl acetateAcetamide group and acetate ester at meta positionMp: 99.5-100.5°C, Lower water solubilityIntermediate in organic synthesis, Prodrug applications
4-Acetamidophenyl acetate (Diacetamate)Acetamide group and acetate ester at para positionDifferent spectral properties, Different metabolic profileIntermediate in paracetamol synthesis
3-Aminophenyl acetateFree amine and acetate esterHigher nucleophilicity, Lower hydrolytic stabilityDye intermediates
Paracetamol (Acetaminophen)Acetamide group and hydroxyl group at para positionMp: 169-170°C, Higher water solubilityAnalgesic and antipyretic medication

Table 2: Comparison of 3-acetamidophenyl acetate with structurally similar compounds

Analytical Methods for Characterization

Several analytical techniques are employed for the characterization and quality assessment of 3-acetamidophenyl acetate:

Chromatographic Methods

  • Gas Chromatography (GC): Kovats' retention index on non-polar columns (HP-1) has been reported as 1765

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection at 254 nm can be used to assess purity

Spectroscopic Methods

  • Infrared Spectroscopy (IR): Can confirm the presence of acetyl (C=O stretch at approximately 1750 cm⁻¹) and amide (N-H bend at approximately 1550 cm⁻¹) groups

  • UV Spectroscopy: Provides characteristic absorption patterns

  • NMR Spectroscopy: As detailed in Section 1.2, provides detailed structural information

  • Mass Spectrometry: High-resolution MS can validate the molecular formula

Current Research and Future Perspectives

Current research on 3-acetamidophenyl acetate focuses on several key areas:

Drug Delivery Systems

Investigations are underway to explore the potential of 3-acetamidophenyl acetate in controlled-release formulations. Its stability in acidic environments and susceptibility to enzymatic hydrolysis make it an interesting candidate for targeted drug delivery systems.

Structure-Activity Relationship Studies

Research is ongoing to understand how modifications to the structure of 3-acetamidophenyl acetate affect its biological activity. These studies aim to develop derivatives with enhanced antimicrobial or anti-inflammatory properties while minimizing potential side effects.

Green Chemistry Applications

Efforts are being made to develop more environmentally friendly synthesis methods for 3-acetamidophenyl acetate, including the use of biocatalysts, solvent-free conditions, and renewable starting materials.

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